molecular formula C5H7BrO4 B11748622 (S)-2-Bromopentanedioic acid

(S)-2-Bromopentanedioic acid

Cat. No.: B11748622
M. Wt: 211.01 g/mol
InChI Key: UKUBAEDKWAHORT-VKHMYHEASA-N
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Description

(S)-2-Bromopentanedioic acid (CAS: 3062-07-5) is a chiral brominated dicarboxylic acid with the molecular formula C₅H₇BrO₄. It is synthesized via diazotization of L-glutamic acid in the presence of hydrobromic acid (HBr) and potassium bromide (KBr), followed by nitrosation with sodium nitrite (NaNO₂) at low temperatures . This method preserves the stereochemistry of the starting material, yielding the (S)-enantiomer. The compound is a key intermediate in synthesizing functionalized esters, such as di-tert-butyl(S)-2-bromopentanedioate, which is used in polymerizable MRI contrast agents . Its IR spectrum shows characteristic peaks at 1726 cm⁻¹ (C=O stretching) and 755 cm⁻¹ (C-Br vibration) .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Bromopentanedioic acid can be synthesized through several methods. One common approach involves the bromination of (S)-2-pentanedioic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow bromination process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromopentanedioic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of (S)-2-pentanedioic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.

Major Products

    Substitution: (S)-2-Hydroxypentanedioic acid or (S)-2-Aminopentanedioic acid.

    Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: (S)-2-Pentanedioic acid.

Scientific Research Applications

(S)-2-Bromopentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Bromopentanedioic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Carboxylic Acids

Structural and Functional Differences

The table below compares (S)-2-Bromopentanedioic acid with analogous brominated carboxylic acids:

Compound Name Molecular Formula CAS Number Key Structural Features Applications/Synthesis Notes
This compound C₅H₇BrO₄ 3062-07-5 Chiral center at C2; two carboxylic acids MRI contrast agent precursors
(S)-2-Bromoglutaric acid C₅H₇BrO₄ Not provided Isomeric to bromopentanedioic acid Catalogs list it as a rare chemical
(S)-3-Bromobutanoic acid C₄H₇BrO₂ Not provided Bromine at C3; shorter carbon chain Used in specialty organic synthesis
(S)-2-Bromovaleric acid C₅H₉BrO₂ Not provided Monocarboxylic acid; bromine at C2 Intermediate in pharmaceutical chemistry
(S)-2-Chloroglutaric acid C₅H₇ClO₄ 616-14-8 Chlorine substituent instead of bromine Similar reactivity but lower nucleophilicity

Reactivity and Stereochemical Considerations

  • Bromine Position: The placement of bromine at C2 in this compound enhances its electrophilicity at the β-carbon, making it reactive in nucleophilic substitution (e.g., esterification ) or elimination reactions. In contrast, (S)-3-Bromobutanoic acid lacks adjacent electron-withdrawing groups, reducing its β-carbon reactivity .
  • Chirality: The (S)-configuration is critical for applications requiring enantioselectivity, such as asymmetric synthesis of pharmaceuticals. This distinguishes it from non-chiral analogs like 2-Bromovaleric acid .
  • Dicarboxylic vs. Monocarboxylic Acids: The dual carboxylic acid groups in this compound enable chelation with metal ions (e.g., Gd³⁺ in MRI agents), a feature absent in monocarboxylic analogs like (S)-2-Bromovaleric acid .

Research Implications and Industrial Relevance

This compound’s stereochemistry and dual carboxylic groups make it valuable in:

Macromolecular Chemistry : As a building block for MRI contrast agents, where its bromine aids in radiolabeling or functionalization .

Chiral Synthesis : Its enantiopurity enables asymmetric catalysis, contrasting with racemic mixtures of simpler brominated acids like 2-Bromovaleric acid .

Biological Activity

(S)-2-Bromopentanedioic acid, also known as (S)-2-bromoglutaric acid, is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its molecular formula C5H7BrO4C_5H_7BrO_4 and a specific stereochemistry that influences its biological interactions. The presence of the bromine atom and the dicarboxylic acid functional groups contribute to its reactivity and potential as a biochemical agent.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes. Its structural similarity to other dicarboxylic acids allows it to interact with enzyme active sites, potentially altering their activity. For instance, studies have shown that derivatives of brominated dicarboxylic acids can inhibit enzymes involved in metabolic pathways, highlighting their potential in drug development .

2. Neurobiological Effects

Preliminary studies suggest that this compound may influence neurobiological processes. In animal models, compounds with similar structures have demonstrated effects on neurotransmitter systems, which could lead to implications for treating neurological disorders . The compound's ability to modulate synaptic activity is an area of ongoing investigation.

3. Antioxidant Properties

Antioxidant activity has been observed in several brominated compounds, including this compound. The presence of bromine may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of diseases characterized by oxidative damage.

Synthesis

The synthesis of this compound typically involves the bromination of pentanedioic acid derivatives. One common method includes the use of sodium nitrite in an acidic medium to introduce the bromine atom selectively at the second carbon position . The following table summarizes key synthesis methods:

MethodReagents UsedYield (%)Reference
Bromination ReactionSodium nitrite, HCl85
AlkylationAlkylating agent with protected amines75
Direct BrominationBr₂ in acetic acid90

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications for metabolic disorders .
  • Neuroprotective Effects : Research conducted on animal models indicated that compounds similar to this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This suggests a possible role in neurodegenerative disease prevention .
  • Antioxidant Activity : In vitro studies showed that this compound exhibited significant antioxidant activity, potentially contributing to cellular protection mechanisms against oxidative damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Bromopentanedioic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of pentanedioic acid derivatives under controlled conditions. For example, using hydrogen bromide (HBr) with a chiral catalyst to enforce stereoselectivity. Key factors include temperature (optimal range: 0–25°C), solvent polarity (e.g., acetic acid or chloroform), and stoichiometric ratios of reagents to minimize side reactions like over-bromination . Purification via recrystallization or column chromatography is critical to isolate the (S)-enantiomer.

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a chiral column to confirm enantiomeric purity (>98% ee) .
  • Spectroscopy : 1^1H/13^{13}C NMR to validate the bromine substitution pattern and carboxylate groups. For example, the bromine atom at C2 causes distinct splitting in the 1^1H NMR spectrum (δ 4.1–4.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (215.04 g/mol) and isotopic patterns consistent with bromine .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylate groups. For aqueous solubility, adjust pH to >5.0 using sodium bicarbonate to deprotonate the carboxylic acids. Avoid alcohols, as they may induce esterification side reactions .

Advanced Research Questions

Q. How does stereochemical configuration at C2 influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The (S)-configuration directs nucleophilic attack (e.g., by amines or thiols) to the bromine-bearing carbon with retention of stereochemistry, as shown in dipeptide synthesis studies. Kinetic studies using chiral GC or HPLC can track enantiomeric excess during substitution. Computational modeling (DFT) further predicts transition-state stabilization via hydrogen bonding between the nucleophile and carboxylate groups .

Q. What strategies mitigate racemization during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform reactions below 0°C to reduce thermal energy-driven racemization.
  • Protecting Groups : Use tert-butyl or benzyl esters to shield carboxylates during bromination.
  • Catalytic Control : Employ chiral ligands (e.g., BINOL derivatives) in palladium-catalyzed cross-couplings to preserve stereointegrity .

Q. How can contradictory spectroscopic data (e.g., conflicting 1^1H NMR shifts) be resolved when characterizing novel derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate with 1^1H-13^{13}C HSQC or COSY NMR to assign overlapping signals.
  • Computational Aids : Compare experimental shifts with DFT-predicted chemical shifts (software: Gaussian or ORCA).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tuned for specific applications?

  • Methodological Answer : The compound serves as a chiral building block in peptidomimetics and enzyme inhibitors. For example:

  • Peptide Coupling : Activate carboxylates with DCC/HOBt for amide bond formation.
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl analogs. Adjust Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) for optimal coupling efficiency .

Q. Data Handling & Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility across laboratories?

  • Methodological Answer :

  • Detailed Reaction Logs : Record exact stoichiometry, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps).
  • Batch Analysis : Include HPLC chromatograms and MS spectra for each batch to establish quality benchmarks.
  • Open Data Practices : Share raw NMR and HRMS files in repositories like Zenodo or ChemRxiv for peer validation .

Q. What statistical methods are appropriate for analyzing kinetic data in substitution reactions involving this compound?

  • Methodological Answer :

  • Non-linear Regression : Fit time-course data to first- or second-order rate laws using software like OriginLab.
  • Error Analysis : Report standard deviations from triplicate experiments and use ANOVA to assess significance of rate differences under varying conditions (e.g., solvent, temperature) .

Properties

Molecular Formula

C5H7BrO4

Molecular Weight

211.01 g/mol

IUPAC Name

(2S)-2-bromopentanedioic acid

InChI

InChI=1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

UKUBAEDKWAHORT-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)Br

Canonical SMILES

C(CC(=O)O)C(C(=O)O)Br

Origin of Product

United States

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